

Synthesis of 5-Iodopentan-2-one: An Application of the Finkelstein Reaction

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Compound of Interest

Compound Name: 5-Iodopentan-2-one

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For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a fundamental aspect of advancing novel therapeutics. **5-Iodopentan-2-one** is a valuable building block in organic synthesis, and its preparation is a classic example of the Finkelstein reaction, a robust and efficient method for halogen exchange.

This application note provides a detailed experimental protocol for the synthesis of **5-iodopentan-2-one** from 5-chloropentan-2-one. The procedure is based on established literature, offering a reliable method for obtaining the desired product. Included are key quantitative data, a step-by-step experimental protocol, and a visual representation of the workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **5-iodopentan-2-one**.

Parameter	Value
Reactants	
5-Chloropentan-2-one	1.0 molar equivalent
Sodium Iodide (NaI)	1.5 molar equivalents
Acetone (solvent)	Sufficient to make a 0.5 M solution
Reaction Conditions	
Temperature	Reflux (approximately 56 °C)
Reaction Time	24 hours
Product Information	
Product	5-Iodopentan-2-one
Molecular Formula	C ₅ H ₉ IO
Molecular Weight	212.03 g/mol
Typical Yield	~90%
Spectroscopic Data	
¹ H NMR (CDCl ₃ , δ)	3.20 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H), 2.05 (quintet, 2H)
¹³ C NMR (CDCl ₃ , δ)	207.5, 43.5, 30.0, 28.0, 6.0
IR (neat, cm ⁻¹)	1715 (C=O)

Experimental Protocol

This protocol details the synthesis of **5-iodopentan-2-one** via the Finkelstein reaction.

Materials:

- 5-Chloropentan-2-one
- Sodium iodide (NaI), anhydrous

- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

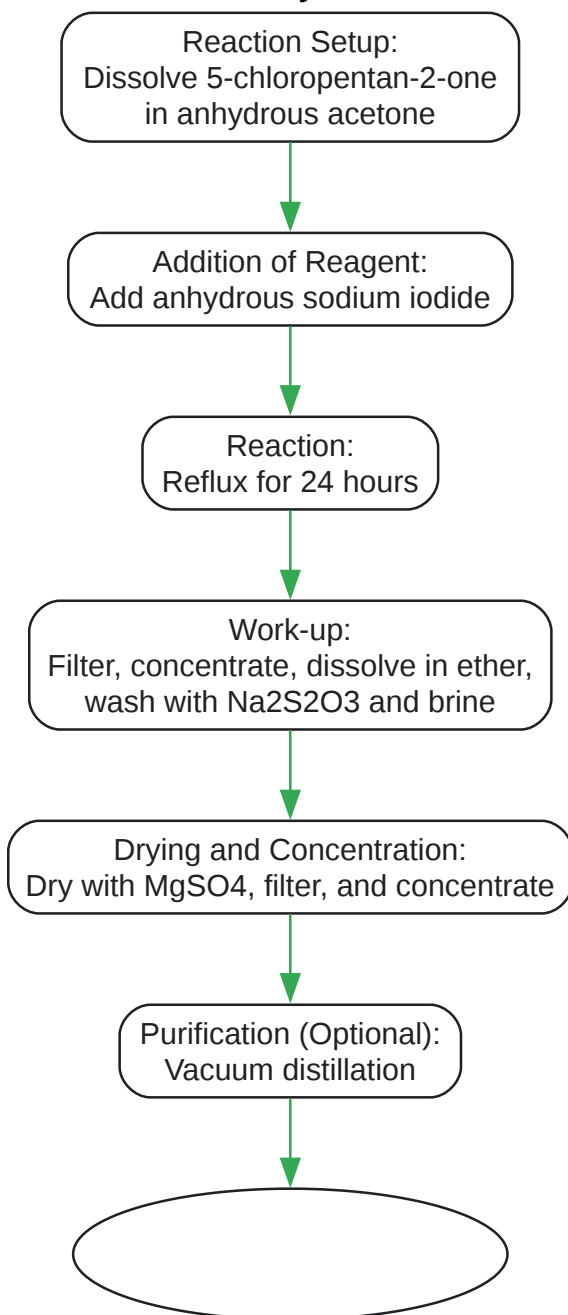
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloropentan-2-one in anhydrous acetone.
- Addition of Sodium Iodide: To the stirred solution, add anhydrous sodium iodide.
- Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of sodium chloride will form as the reaction progresses.^[1]
- Work-up:
 - After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether.
- Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-iodopentan-2-one**.
- Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **5-iodopentan-2-one**.

Experimental Workflow for the Synthesis of 5-Iodopentan-2-one



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Caption: A flowchart of the synthesis of **5-iodopentan-2-one**.

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References

- 1. [논문]Mild Methodology for [4 1] Pyrroline Annulation. Second Generation Synthesis of Pyrrolizidine Alkaloids [scienceon.kisti.re.kr]
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